3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c18-13-10-15-14(19)17(13)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h11-12H,1-10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBNZKYGKXIGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylsulfonyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfonyl group may enhance binding affinity, while the imidazolidine-2,4-dione moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and imidazolidine-2,4-dione analogs. Examples are:
Piperidine derivatives: Compounds with various substituents on the piperidine ring.
Imidazolidine-2,4-dione analogs: Compounds with different substituents on the imidazolidine ring.
Uniqueness
The uniqueness of 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound with notable biological activity. This article explores its mechanism of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.
The primary biological targets for this compound are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins.
- Binding Mechanism : The compound interacts with VGCIP through molecular docking, altering the electrical properties of neurons. This interaction can inhibit the propagation of action potentials, which is crucial for neuronal signaling.
-
Biochemical Pathways : The affected pathways include:
- Neuronal signal transmission.
- Bacterial survival mechanisms, impacting their growth and replication.
Biological Activity
The compound exhibits significant anticonvulsant and antibacterial effects. These activities are primarily attributed to its ability to modulate ion channel activity and interfere with bacterial protein functions.
Anticonvulsant Activity
In animal models, 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione demonstrated efficacy in reducing seizure frequency and severity. The mechanism involves stabilizing neuronal membranes and preventing excessive neuronal firing.
Antibacterial Activity
The compound has shown effectiveness against various bacterial strains. Its antibacterial properties stem from its ability to disrupt bacterial protein synthesis and function, leading to cell death.
Research Findings
Several studies have evaluated the biological activity of this compound:
- Study 1 : In vitro tests revealed that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial potential.
- Study 2 : Animal studies indicated a marked reduction in seizure activity when administered at therapeutic doses, supporting its use as an anticonvulsant agent.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticonvulsant | High | Modulates VGCIP; stabilizes neuronal membranes |
| Antibacterial | Broad-spectrum | Disrupts bacterial protein synthesis |
Case Studies
- Anticonvulsant Efficacy : A case study involving a rodent model demonstrated that administration of the compound led to a 70% reduction in seizure frequency compared to control groups.
- Antibacterial Efficacy : In clinical isolates of Staphylococcus aureus, the compound exhibited MIC values comparable to leading antibiotics, indicating its potential as a therapeutic agent against resistant strains.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(1-(cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclohexylsulfonylation of the piperidine ring followed by cyclization to form the imidazolidine-2,4-dione core. Key steps:
- Sulfonylation : Use cyclohexylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) with a base like triethylamine in dichloromethane at 0–5°C .
- Cyclization : Employ carbodiimide coupling agents (e.g., DCC) to form the dione ring, monitored by TLC or HPLC for completion .
- Optimization : Use design of experiments (DoE) to adjust variables (temperature, solvent polarity, stoichiometry). For example, acetonitrile as a solvent improves cyclization yields compared to THF .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm sulfonyl and piperidine moieties (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; piperidine N–CH at δ 3.0–3.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect byproducts (e.g., unreacted sulfonyl intermediates) .
- FT-IR : Validate sulfonyl S=O stretches (~1350 cm) and imidazolidine carbonyl bands (~1750 cm) .
Q. How do solubility and stability profiles impact experimental design for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS). Limited solubility in polar solvents necessitates sonication or co-solvents like PEG-400 .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation via sulfonyl hydrolysis or dione ring opening may occur at extremes of pH (<3 or >9) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?
- Methodological Answer :
-
Core Modifications : Compare analogs with varying sulfonyl groups (e.g., aryl vs. cyclohexyl) to assess target binding. Cyclohexyl groups enhance lipophilicity, potentially improving membrane permeability .
-
Functional Group Additions : Introduce electron-withdrawing groups (e.g., fluorine) to the imidazolidine ring to modulate metabolic stability. Use molecular docking to predict interactions with enzymes like CYP450 .
-
Data Integration : Tabulate SAR findings (Table 1) to prioritize analogs for in vivo testing .
Table 1. SAR of Key Analogs
Analog Structure Modification Site Bioactivity (IC) Selectivity Index Cyclohexylsulfonyl (parent) – 5.2 µM 12.3 Tosyl (p-toluenesulfonyl) Sulfonyl Group 8.7 µM 6.8 Fluoroimidazolidine Dione Ring 3.9 µM 18.9
Q. What computational strategies resolve contradictions in predicted vs. observed binding affinities?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify conformational changes not captured in static docking models. For example, flexible docking of the cyclohexyl group may reveal induced-fit binding pockets .
- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes. Discrepancies >2 kcal/mol suggest errors in protonation states or solvation models .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (k/k) and reconcile computational data .
Q. How can researchers address low yields in scale-up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric sulfonylation. Enantiomeric excess (ee) ≥95% is achievable with optimized ligand-metal ratios .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor crystallization and prevent racemization during cooling .
- Crystallization Optimization : Use anti-solvent addition (e.g., heptane in ethyl acetate) to enhance crystal habit and purity. Yield improvements from 45% (lab scale) to 72% (pilot scale) have been reported .
Q. What methodologies identify off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to test inhibition against 468 kinases at 1 µM. Off-target hits (e.g., CDK2 or JAK3) require counter-screening with cellular assays (e.g., phospho-flow cytometry) .
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interactomes in cell lysates. LC-MS/MS identifies non-kinase targets (e.g., phosphatases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
